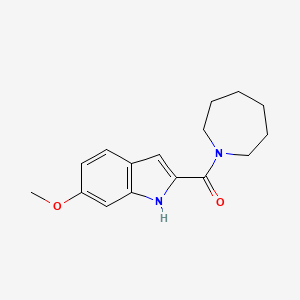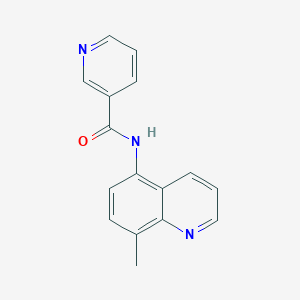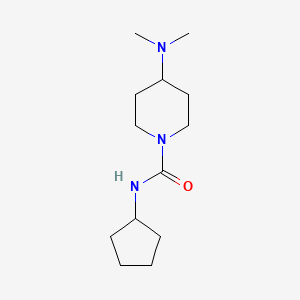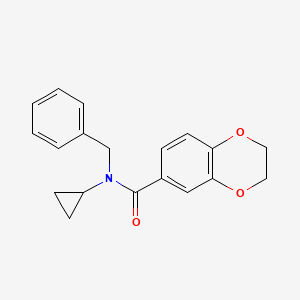![molecular formula C16H22F2N4O3S B7497724 (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone, also known as DSP-1181, is a novel drug candidate that has gained attention in the field of medicinal chemistry. It is a small molecule that has been designed to target the central nervous system and has potential therapeutic applications in the treatment of various neurological disorders.
作用機序
The exact mechanism of action of (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone is not fully understood. However, it is believed to work by modulating the activity of the sigma-1 receptor. This receptor is involved in the regulation of various ion channels and receptors in the central nervous system, and its modulation can lead to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. It has also been shown to have analgesic effects, which suggests that it could be used in the treatment of chronic pain.
実験室実験の利点と制限
One advantage of (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone is that it has a high affinity for the sigma-1 receptor, which makes it a promising drug candidate for the treatment of neurological disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
将来の方向性
There are several future directions for the research of (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone. One direction is to investigate its potential therapeutic applications in the treatment of depression, anxiety, and chronic pain. Another direction is to further elucidate its mechanism of action and investigate its potential side effects. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of this compound to optimize its dosing and administration.
合成法
The synthesis of (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone involves a multi-step process that requires the use of various reagents and catalysts. The initial step involves the reaction of 2,5-difluorophenylboronic acid with 4-(4-methylpiperazin-1-yl)sulfonylphenylboronic acid in the presence of a palladium catalyst to form an intermediate compound. This intermediate is then reacted with 1-chloro-4-(4-methylpiperazin-1-yl)sulfonylbenzene to form the final product, this compound.
科学的研究の応用
(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study has shown that this compound has a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. This suggests that this compound could be used in the treatment of neurological disorders such as depression, anxiety, and chronic pain.
特性
IUPAC Name |
(2,5-difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N4O3S/c1-19-4-8-21(9-5-19)26(24,25)22-10-6-20(7-11-22)16(23)14-12-13(17)2-3-15(14)18/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYIMTJVBXIJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-bromophenyl)methyl]-N-methyl-2-methylsulfonylbenzamide](/img/structure/B7497642.png)
![5-phenyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7497647.png)
![N-methyl-3-(5-methyl-1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7497655.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7497663.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)
amine](/img/structure/B7497671.png)
![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)
![2-(2-cyanophenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide](/img/structure/B7497693.png)

![5-ethyl-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7497703.png)



![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)
